molecular formula C12H18O2 B14248904 4-(Octa-2,7-dien-2-yl)oxolan-2-one CAS No. 502760-25-0

4-(Octa-2,7-dien-2-yl)oxolan-2-one

Cat. No.: B14248904
CAS No.: 502760-25-0
M. Wt: 194.27 g/mol
InChI Key: LLMIITUGWBQTAC-UHFFFAOYSA-N
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Description

4-(Octa-2,7-dien-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered lactone ring with an octadienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octa-2,7-dien-2-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an octadienyl alcohol with a lactone precursor in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Octa-2,7-dien-2-yl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol.

    Substitution: The octadienyl side chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Octa-2,7-dien-2-yl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 4-(Octa-2,7-dien-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The lactone ring can interact with enzymes, potentially inhibiting their activity. The octadienyl side chain may also play a role in modulating the compound’s biological effects by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Butyrolactone: Another lactone with a simpler structure, used as a solvent and in the synthesis of other chemicals.

    Valerolactone: A five-membered lactone similar to 4-(Octa-2,7-dien-2-yl)oxolan-2-one but with different side chains and applications.

    Caprolactone: A seven-membered lactone used in the production of biodegradable polymers.

Uniqueness

This compound is unique due to its octadienyl side chain, which imparts distinct chemical and biological properties

Properties

CAS No.

502760-25-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-octa-2,7-dien-2-yloxolan-2-one

InChI

InChI=1S/C12H18O2/c1-3-4-5-6-7-10(2)11-8-12(13)14-9-11/h3,7,11H,1,4-6,8-9H2,2H3

InChI Key

LLMIITUGWBQTAC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC=C)C1CC(=O)OC1

Origin of Product

United States

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